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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

In the landscape of therapeutic agents targeting sodium-glucose cotransporters (SGLTSs) for the
management of type 2 diabetes, T-1095A and dapagliflozin represent two distinct approaches
to modulating glucose reabsorption. While direct head-to-head clinical studies are not readily
available in published literature, a comparative analysis can be synthesized from individual
preclinical and clinical data. This guide provides an objective comparison of their performance,
supported by available experimental data, to inform researchers, scientists, and drug
development professionals.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro inhibitory potency of T-1095 (the prodrug of T-
1095A) and dapagliflozin against human SGLT1 and SGLT2. It is important to note that T-1095
is metabolized to its active form, T-1095A, which is reportedly approximately 10 times more
potent. However, specific IC50 values for T-1095A are not consistently available in the public

domain.
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o Selectivity
Inhibitor Target IC50 (uM)
(SGLT1/SGLT2)
T-1095 hSGLT1 22.8 ~0.1
hSGLT2 2.3
Dapagliflozin hSGLT1 1.4 >1200-fold
hSGLT2 0.0011
Table 1: In Vitro Inhibitory Potency (IC50) of T-1095 and Dapagliflozin.
Inhibitor In Vivo Effect Animal Model Key Findings
) ) Dose-dependently
Increased urinary Streptozotocin-
T-1095 ) ) ) ) suppressed fed
glucose excretion induced diabetic rats
glucose levels.[1]
Streptozotocin- Long-term treatment
Reduced blood ) ) ) )
induced diabetic rats showed sustained
glucose and HbAlc ) )
and yellow KK mice glycemic control.
o Increased urinary Normal and diabetic Acutely induced renal
Dapagliflozin ) )
glucose excretion rats glucose excretion.
) ) Improved glucose
Reduced Zucker diabetic fatty
) tolerance and reduced
hyperglycemia (ZDF) rats

hyperglycemia.

Table 2: Summary of In Vivo Efficacy in Preclinical Models.

Experimental Protocols

The determination of the inhibitory activity of SGLT inhibitors involves a series of standardized
in vitro and in vivo experiments.

In Vitro SGLT Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against
SGLT1 and SGLT2.

Methodology:

e Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293)
cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

e Glucose Uptake Assay:

[¢]

Cells are seeded in 96-well plates and grown to confluence.
o The cells are washed with a sodium-free buffer to remove any residual glucose.

o A sodium-containing buffer is added, along with varying concentrations of the test inhibitor
(e.g., T-1095A or dapagliflozin).

o Aradiolabeled or fluorescent glucose analog, such as *C-alpha-methyl-D-
glucopyranoside ([**C]JAMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-
Deoxyglucose (2-NBDG), is added to initiate glucose uptake.

o After a defined incubation period, the uptake is stopped by washing the cells with ice-cold
sodium-free buffer.

o The amount of intracellular glucose analog is quantified using a scintillation counter (for
radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).

o Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated
relative to a control group without the inhibitor. The IC50 value is then determined by fitting
the data to a dose-response curve.[2]

In Vivo Urinary Glucose Excretion Study

Objective: To assess the pharmacodynamic effect of an SGLT inhibitor on renal glucose
excretion in an animal model.

Methodology:
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» Animal Models: Diabetic animal models, such as streptozotocin (STZ)-induced diabetic rats
or Zucker diabetic fatty (ZDF) rats, are commonly used.

e Drug Administration: The test compound is administered orally or via another appropriate
route.

» Urine Collection: Animals are housed in metabolic cages that allow for the collection of urine
over a specified period (e.g., 24 hours).

e Glucose Measurement: The total volume of urine is measured, and the glucose
concentration in the urine is determined using a glucose oxidase assay or a similar method.

o Data Analysis: The total amount of glucose excreted in the urine is calculated and compared
between the treated and vehicle control groups.[1]
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Caption: Signaling pathway of SGLT1/SGLT2 inhibition by T-1095A and dapagliflozin.
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Caption: General experimental workflow for the evaluation of SGLT inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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